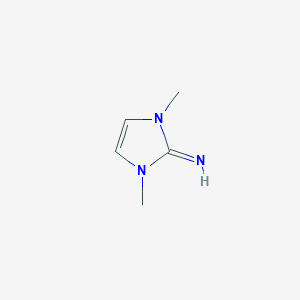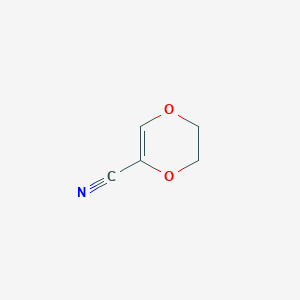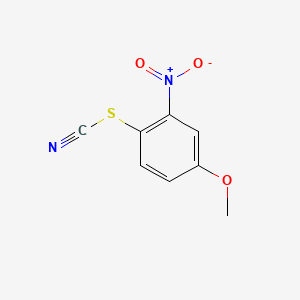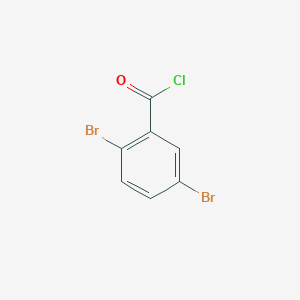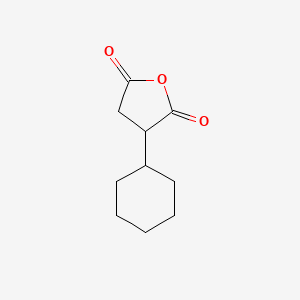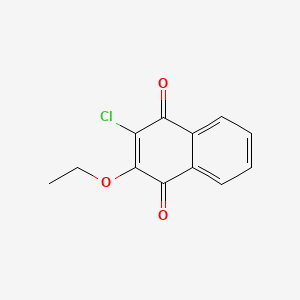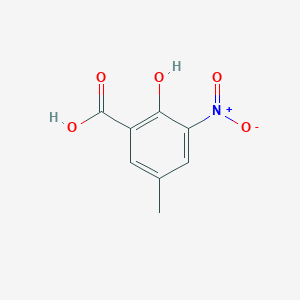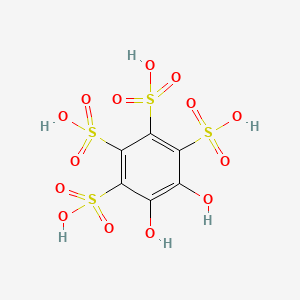
3,4-Dibromobiphenyl
説明
Molecular Structure Analysis
The molecular formula of 3,4’-Dibromobiphenyl is C12H8Br2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3,4’-Dibromobiphenyl is a solid substance . Its molecular weight is 312 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Photo-degradation in Aqueous Solutions
Research on 4,4'-Dibromobiphenyl, a flame retardant, explores its environmental behavior, particularly its photo-degradation kinetics in aqueous solutions. This study demonstrates that photo-degradation under certain conditions follows pseudo first-order kinetics, and the addition of humic acid and Fe3+ can enhance the degradation process (Zhang Min-li, 2012).
Photochemical Reactions
The photohydrodehalogenation of 3,4-Dibromobiphenyl has been investigated, shedding light on the formation of bromobiphenyl variants and the reaction dynamics under different conditions. This study contributes to understanding the chemical transformations of dibromobiphenyls under photochemical influences (P. Freeman, Jung-suk Jang, C. M. Haugen, 1996).
Photoelectrocatalytic Degradation
The degradation of 4,4'-Dibromobiphenyl through photoelectrocatalytic processes using various catalysts has been explored. This research is significant for understanding the efficient removal of such compounds from the environment, especially considering their widespread use in various industries (Haijin Liu et al., 2011).
Impedance Sensing Platforms
Developments in electrochemical sensors for detecting 4,4'-Dibromobiphenyl have been made, utilizing molecularly imprinted polymerized ionic liquid films. Such advancements are crucial for the sensitive and specific detection of environmental pollutants (Q. Wei et al., 2018).
Selective Monolithiation Using Microflow Systems
Research involving the selective monolithiation of dibromobiaryls, like 4,4'-Dibromobiphenyl, highlights the efficiency and precision offered by microflow systems in chemical synthesis. This has implications for the synthesis of complex organic compounds in a controlled manner (A. Nagaki et al., 2008).
Catalytic Degradation in Subcritical Water
The oxidative degradation of 4,4'-Dibromobiphenyl in subcritical water has been studied, using manganese oxides as catalysts. This research is pivotal in understanding the effective breakdown of such compounds under specific conditions, contributing to environmental remediation efforts (Li Zhi et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,2-dibromo-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQSOBZINJQGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866789 | |
| Record name | 3,4-Dibromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60108-72-7 | |
| Record name | 3,4-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0019FYD0QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







